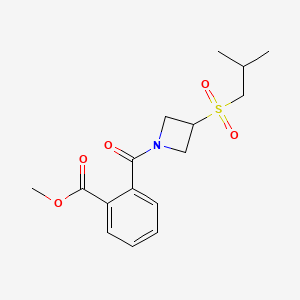

Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate

Description

Properties

IUPAC Name |

methyl 2-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11(2)10-23(20,21)12-8-17(9-12)15(18)13-6-4-5-7-14(13)16(19)22-3/h4-7,11-12H,8-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZLWWJGPEHODOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=CC=C2C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate typically involves the formation of the azetidine ring followed by the introduction of the isobutylsulfonyl and benzoate groups. The synthetic routes often include:

Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors under controlled conditions.

Introduction of Isobutylsulfonyl Group: This step involves the sulfonylation of the azetidine ring using isobutylsulfonyl chloride in the presence of a base.

Attachment of Benzoate Group: The final step includes esterification reactions to attach the benzoate group to the azetidine ring.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis due to its unique reactivity and stability.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the synthesis of polymers and other industrially relevant materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with biological molecules, potentially inhibiting or modifying their function . The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogs:

Key Observations:

- Azetidine vs. Triazine/Sulfonylurea: The target compound’s azetidine sulfonamide contrasts with the triazine-linked sulfonylureas in pesticides (e.g., metsulfuron-methyl). While both classes contain sulfonyl groups, the azetidine’s strained ring may confer unique steric and electronic properties compared to the planar triazine .

- Benzoate Ester vs. Benzamide: Unlike the benzamide in , the target’s ester group may alter hydrolytic stability and hydrogen-bonding capacity, impacting its role in catalysis or binding .

- Directing Groups: The hydroxyalkyl group in the benzamide () acts as an N,O-bidentate directing group for C–H activation. The target’s azetidine carbonyl could similarly coordinate metals, but its sulfonyl group may compete for interaction sites .

Biological Activity

Methyl 2-(3-(isobutylsulfonyl)azetidine-1-carbonyl)benzoate is a complex organic compound characterized by its unique structure, which includes an azetidine ring, a benzoate moiety, and an isobutylsulfonyl group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities and therapeutic applications.

The biological activity of this compound can be attributed to its structural components:

- Azetidine Ring : The four-membered nitrogen-containing heterocycle exhibits significant ring strain, enhancing its reactivity. This allows for the formation of covalent bonds with various biological targets, including enzymes and proteins.

- Isobutylsulfonyl Group : This moiety may enhance the compound's solubility and bioavailability, potentially influencing its interaction with biological systems.

- Benzoate Moiety : Known for its ability to interact with various receptors and enzymes, this component contributes to the overall biological efficacy of the compound.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Some azetidine derivatives have demonstrated effectiveness against bacterial strains, suggesting potential application as antimicrobial agents.

- Anticancer Properties : Studies have shown that azetidine-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, thereby modulating metabolic pathways.

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of azetidine derivatives, including this compound. The results indicated significant inhibitory effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 30 | Staphylococcus aureus |

| Control (Penicillin) | 5 | Staphylococcus aureus |

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines revealed that this compound exhibits cytotoxicity against various cancer types. The IC50 values were determined using standard MTT assays.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Apoptosis induction |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound suggests that modifications to either the azetidine ring or the benzoate moiety can significantly impact biological activity. For example:

- Substituting different alkyl groups on the sulfonamide can enhance antimicrobial activity.

- Altering the functional groups on the benzene ring may improve anticancer efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.